Pak4-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

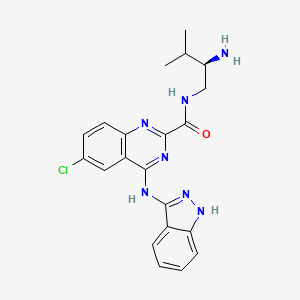

Molecular Formula |

C21H22ClN7O |

|---|---|

Molecular Weight |

423.9 g/mol |

IUPAC Name |

N-[(2R)-2-amino-3-methylbutyl]-6-chloro-4-(1H-indazol-3-ylamino)quinazoline-2-carboxamide |

InChI |

InChI=1S/C21H22ClN7O/c1-11(2)15(23)10-24-21(30)20-25-16-8-7-12(22)9-14(16)18(27-20)26-19-13-5-3-4-6-17(13)28-29-19/h3-9,11,15H,10,23H2,1-2H3,(H,24,30)(H2,25,26,27,28,29)/t15-/m0/s1 |

InChI Key |

YSTNAGJZHGMFNX-HNNXBMFYSA-N |

Isomeric SMILES |

CC(C)[C@H](CNC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=N1)NC3=NNC4=CC=CC=C43)N |

Canonical SMILES |

CC(C)C(CNC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=N1)NC3=NNC4=CC=CC=C43)N |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of p21-Activated Kinase 4 (PAK4) Inhibition in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of p21-activated kinase 4 (PAK4) inhibition in the context of cancer therapy. PAK4 is a serine/threonine kinase that is frequently overexpressed in various human cancers and plays a pivotal role in tumor progression, making it an attractive therapeutic target.[1][2][3][4] This document will delve into the core signaling pathways modulated by PAK4, the consequences of its inhibition on cancer cell biology, and the methodologies used to study these effects. While specific data for a compound designated "Pak4-IN-3" is not available in the public domain, this guide will utilize data from well-characterized PAK4 inhibitors to illustrate the principles of PAK4 inhibition.

The Role of PAK4 in Cancer Cell Signaling

PAK4 is a key downstream effector of the Rho GTPase, Cdc42, and is implicated in a multitude of cellular processes that contribute to the hallmarks of cancer.[1][2] Its overexpression is associated with poor prognosis in several cancers, including breast, ovarian, pancreatic, and gastric cancers.[2][4][5] Activated PAK4 promotes cancer cell proliferation, survival, migration, invasion, and resistance to therapy through the modulation of several key signaling pathways.[3][5]

Key Signaling Pathways Regulated by PAK4:

-

PI3K/AKT Pathway: PAK4 can activate the PI3K/AKT signaling cascade, a central regulator of cell survival and proliferation.[6] This activation can be both kinase-dependent and -independent.[6] Inhibition of PAK4 leads to decreased phosphorylation of AKT and its downstream targets, such as mTOR.[6]

-

MEK/ERK Pathway: PAK4 can phosphorylate and activate components of the MEK/ERK pathway, which is crucial for cell proliferation and differentiation.[3][7]

-

Wnt/β-catenin Pathway: PAK4 can phosphorylate β-catenin at Ser675, promoting its nuclear translocation and subsequent activation of Wnt target genes involved in cell proliferation and stemness.[8][9]

-

LIMK1/Cofilin Pathway: PAK4 phosphorylates and activates LIM domain kinase 1 (LIMK1), which in turn phosphorylates and inactivates cofilin.[3][10] This leads to the stabilization of actin filaments, promoting cell migration and invasion.[3][10]

-

Apoptosis Regulation: PAK4 can inhibit apoptosis by phosphorylating the pro-apoptotic protein Bad, thereby disrupting the BCL-2-Bad complex and preventing the release of cytochrome c from mitochondria.[2][3]

The following diagram illustrates the central role of PAK4 in these oncogenic signaling pathways.

Caption: Overview of PAK4 signaling pathways in cancer cells.

Mechanism of Action of PAK4 Inhibitors

PAK4 inhibitors can be broadly classified into ATP-competitive and allosteric inhibitors.[11] These small molecules bind to PAK4 and abrogate its kinase activity, leading to the suppression of downstream signaling pathways and ultimately inhibiting cancer cell growth and survival.

Cellular Effects of PAK4 Inhibition:

-

Inhibition of Proliferation: By blocking the PI3K/AKT and MEK/ERK pathways, PAK4 inhibitors arrest the cell cycle and inhibit cell proliferation.[8][9]

-

Induction of Apoptosis: PAK4 inhibition leads to the dephosphorylation of Bad, promoting its pro-apoptotic function and inducing programmed cell death.[12]

-

Suppression of Migration and Invasion: Inhibition of the PAK4/LIMK1/Cofilin pathway results in actin cytoskeleton remodeling and a reduction in cancer cell motility and invasion.[9]

-

Sensitization to Chemotherapy: PAK4 inhibition has been shown to sensitize cancer cells to conventional chemotherapeutic agents like gemcitabine.[13]

-

Modulation of the Tumor Microenvironment: Inhibition of PAK4 can disrupt WNT/β-catenin signaling, leading to increased T-cell infiltration into the tumor and sensitizing it to immune checkpoint blockade.[14]

The following diagram illustrates the mechanism of action of a generic PAK4 inhibitor.

Caption: Mechanism of action of a PAK4 inhibitor.

Quantitative Data on PAK4 Inhibitors

The following table summarizes the in vitro efficacy of several well-characterized PAK4 inhibitors against various cancer cell lines. The IC50 value represents the concentration of the inhibitor required to inhibit 50% of the target's activity or cell growth.

| Inhibitor | Cancer Cell Line | Assay Type | IC50 Value | Reference |

| PF-3758309 | HCT116 (Colon) | Cell Proliferation | 0.24 nM | [8][9] |

| PF-3758309 | Various Cancer Lines | Cell Proliferation | < 10 nM | [8][9] |

| GNE-2861 | - | Kinase Assay (PAK4) | 7.5 nM | [15] |

| KPT-9274 | Pancreatic Cancer Cells | Cell Proliferation | - | [8] |

| PpD (PROTAC) | 786-O (Renal) | Cell Viability | 305.9 nM | [15] |

| PpD (PROTAC) | Caki-1 (Renal) | Cell Viability | 532.2 nM | [15] |

| Compound 8 | A549 (Lung) | Cell Growth | 580 nM | [9] |

| Compound 16 | A549 (Lung) | Cell Growth | 0.28 µM | [9] |

| Compound 16 | MCF-7 (Breast) | Cell Growth | 0.83 µM | [9] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of PAK4 inhibitors.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on PAK4 kinase activity.

Methodology (based on ADP-Glo™ Kinase Assay): [16]

-

Reaction Setup: Prepare a reaction mixture containing recombinant PAK4 enzyme, a suitable substrate (e.g., PAKtide), and ATP in a kinase assay buffer.[17]

-

Inhibitor Addition: Add serial dilutions of the test inhibitor to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 45 minutes) to allow for the kinase reaction to proceed.[17]

-

ADP Detection: Terminate the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves converting the generated ADP to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.[16]

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

The following diagram outlines the workflow for an in vitro kinase assay.

Caption: Workflow for an in vitro PAK4 kinase assay.

Cell Viability/Proliferation Assay

Objective: To assess the effect of a PAK4 inhibitor on the viability and proliferation of cancer cells.

Methodology (e.g., MTT or CellTiter-Glo® Assay):

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the PAK4 inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

Viability Measurement:

-

MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals and measure the absorbance at a specific wavelength.

-

CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

-

-

Data Analysis: Normalize the results to the vehicle control and plot cell viability against inhibitor concentration to determine the GI50 or IC50 value.

Western Blotting

Objective: To analyze the effect of a PAK4 inhibitor on the expression and phosphorylation status of proteins in the PAK4 signaling pathway.

Methodology:

-

Cell Treatment and Lysis: Treat cancer cells with the PAK4 inhibitor for a specified time. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the proteins of interest (e.-g., phospho-PAK4, total PAK4, phospho-AKT, total AKT, phospho-LIMK1, etc.).

-

Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Conclusion

p21-activated kinase 4 is a critical node in multiple signaling pathways that drive cancer progression. The inhibition of PAK4 presents a promising therapeutic strategy for a variety of cancers. This guide has provided a comprehensive overview of the mechanism of action of PAK4 inhibitors, supported by quantitative data and detailed experimental protocols. Further research into novel and specific PAK4 inhibitors, potentially including compounds like "this compound," will be crucial for translating the therapeutic potential of PAK4 inhibition into clinical success.

References

- 1. PAK4 in cancer development: Emerging player and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PAK4 signaling in health and disease: defining the PAK4–CREB axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]

- 6. Activated-PAK4 predicts worse prognosis in breast cancer and promotes tumorigenesis through activation of PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pak Signaling in the Development and Progression of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]

- 9. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PAK4 kinase activity and somatic mutation promote carcinoma cell motility and influence inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Targeting Rho GTPase effector p21 activated kinase 4 (PAK4) suppresses p-Bad-microRNA drug resistance axis leading to inhibition of pancreatic ductal adenocarcinoma proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. p21-Activated Kinase 4 (PAK4) as a Predictive Marker of Gemcitabine Sensitivity in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of a PAK4-targeting PROTAC for renal carcinoma therapy: concurrent inhibition of cancer cell proliferation and enhancement of immune cell response - PMC [pmc.ncbi.nlm.nih.gov]

- 16. promega.com [promega.com]

- 17. bpsbioscience.com [bpsbioscience.com]

The Discovery and Development of PF-3758309: A Technical Guide to a Potent p21-Activated Kinase 4 (PAK4) Inhibitor

Disclaimer: Information regarding a specific p21-Activated Kinase 4 (PAK4) inhibitor designated "Pak4-IN-3" is not publicly available. Therefore, this guide focuses on a well-characterized and extensively documented PAK4 inhibitor, PF-3758309 , as a representative example to fulfill the user's request for an in-depth technical guide.

Introduction

p21-Activated Kinase 4 (PAK4), a member of the Group II PAK family of serine/threonine kinases, has emerged as a critical node in various oncogenic signaling pathways.[1][2] Its overexpression and hyperactivity are implicated in the progression of numerous cancers, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, development, and characterization of PF-3758309, a potent, ATP-competitive inhibitor of PAK4.[3][4] The guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's biochemical and cellular activities, the experimental protocols for its evaluation, and its impact on key signaling cascades.

Discovery and Development of PF-3758309

The journey to identify PF-3758309 began with a high-throughput screening (HTS) campaign, followed by a meticulous structure-based design approach.[3][4] This dual strategy aimed to identify and optimize a potent and selective inhibitor of PAK4.

High-Throughput Screening and Hit Identification

Initial efforts involved screening large chemical libraries to identify "hit" compounds with inhibitory activity against the PAK4 kinase domain. These screens typically utilize biochemical assays that measure the phosphorylation of a substrate by the kinase.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Following the identification of initial hits, a lead optimization process was initiated. This involved the synthesis and evaluation of numerous analogs to establish a structure-activity relationship (SAR). The goal was to enhance potency, improve selectivity against other kinases, and optimize pharmacokinetic properties.[5] Crystallographic characterization of inhibitor-PAK4 complexes played a crucial role in guiding the rational design of more potent and selective compounds.[3]

Below is a generalized workflow for the discovery and development of a kinase inhibitor like PF-3758309.

Quantitative Data for PF-3758309

The potency and selectivity of PF-3758309 have been extensively characterized through various biochemical and cellular assays. The following tables summarize key quantitative data.

Table 1: Biochemical Potency of PF-3758309 against PAK Family Kinases

| Kinase | Ki (nM) | IC50 (nM) | Kd (nM) |

| PAK4 | 18.7 ± 6.6[3] | - | 2.7 ± 0.3[3] |

| PAK1 | 13.7 ± 1.8[3] | - | - |

| PAK2 | - | 190[3] | - |

| PAK3 | - | 99[3] | - |

| PAK5 | 18.1 ± 5.1[3] | - | - |

| PAK6 | 17.1 ± 5.3[3] | - | - |

Table 2: Cellular Activity of PF-3758309 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (nM) |

| HCT116 | Colon Carcinoma | Anchorage-Independent Growth | 0.24 ± 0.09[3] |

| A549 | Lung Carcinoma | Anchorage-Independent Growth | 27[6] |

| A549 | Lung Carcinoma | Cellular Proliferation | 20[6] |

| Panel of 20 Tumor Cell Lines | Various | Anchorage-Independent Growth | 4.7 ± 3.0 (average)[3] |

| TR-293-KDG (engineered) | - | pGEF-H1 Inhibition | 1.3 ± 0.5[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of PF-3758309.

In Vitro Kinase Assay (Biochemical)

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of a compound against PAK4.

Materials:

-

Recombinant human PAK4 kinase domain

-

Peptide substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

-

PF-3758309 (or test compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of PF-3758309 in DMSO. Further dilute the compounds in kinase reaction buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the PAK4 enzyme and the peptide substrate in kinase reaction buffer.

-

Pre-incubate the plate at room temperature for 15-30 minutes.

-

-

Initiate Kinase Reaction:

-

Add 5 µL of ATP solution (prepared in kinase reaction buffer) to each well to start the reaction. The final ATP concentration should be at or near the Km for PAK4.

-

Incubate the plate at 30°C for 1-2 hours.

-

-

Detection of Kinase Activity:

-

Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by a second reagent to convert the ADP to ATP, which is then measured via a luciferase-based reaction.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cell Viability/Proliferation Assay (Cell-Based)

This protocol outlines a common method to assess the effect of PF-3758309 on the viability and proliferation of cancer cells using a tetrazolium-based assay (e.g., MTT or CCK-8).

Materials:

-

Cancer cell line of interest (e.g., HCT116, A549)

-

Complete cell culture medium

-

PF-3758309 dissolved in DMSO

-

96-well clear-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of PF-3758309 in cell culture medium.

-

Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compound or DMSO (vehicle control).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

-

Viability Assessment (using MTT):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

-

Western Blot Analysis of PAK4 Signaling (Cell-Based)

This protocol describes how to analyze the phosphorylation status of PAK4 and its downstream targets in response to PF-3758309 treatment.

Materials:

-

Cancer cell line of interest

-

PF-3758309

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PAK4 (Ser474), anti-PAK4, anti-p-LIMK1 (Thr508), anti-LIMK1, anti-p-Cofilin (Ser3), anti-Cofilin, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of PF-3758309 or DMSO for a specified time.

-

Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analyze the band intensities using image analysis software and normalize to the loading control.

-

PAK4 Signaling Pathways

PAK4 is a central hub in a complex network of signaling pathways that regulate cell proliferation, survival, migration, and cytoskeletal dynamics. PF-3758309, by inhibiting the kinase activity of PAK4, modulates these pathways to exert its anti-cancer effects.

Key downstream pathways affected by PAK4 and consequently by PF-3758309 include:

-

Cytoskeletal Remodeling: PAK4 phosphorylates and activates LIM Kinase 1 (LIMK1), which in turn phosphorylates and inactivates Cofilin.[7] This leads to actin filament stabilization and is crucial for cell migration and invasion. PF-3758309 inhibits this cascade, leading to a reduction in cell motility.

-

Cell Proliferation and Survival:

-

Wnt/β-catenin Pathway: PAK4 can phosphorylate β-catenin at Ser675, promoting its nuclear translocation and transcriptional activity, leading to the expression of pro-proliferative genes.[1]

-

PI3K/AKT and Raf/MEK/ERK Pathways: PAK4 can activate these central pro-survival and pro-proliferative pathways.[8][9]

-

Apoptosis Regulation: PAK4 can phosphorylate the pro-apoptotic protein BAD, thereby inhibiting its function and promoting cell survival.[8]

-

p53 Regulation: PAK4 has been shown to negatively regulate the tumor suppressor p53.[8][9]

-

By inhibiting PAK4, PF-3758309 disrupts these oncogenic signaling networks, leading to decreased cell proliferation, reduced cell migration and invasion, and the induction of apoptosis.[3]

Conclusion

PF-3758309 serves as a valuable case study in the discovery and development of a potent PAK4 inhibitor. Its journey from high-throughput screening to a well-characterized preclinical candidate highlights the multifaceted approach required in modern drug discovery. The detailed quantitative data and experimental protocols provided in this guide offer a practical resource for researchers in the field of kinase inhibitor development and cancer biology. While PF-3758309 itself faced challenges in clinical development, the knowledge gained from its study continues to inform the design of next-generation PAK4 inhibitors with improved therapeutic potential.

References

- 1. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PAK4 - Wikipedia [en.wikipedia.org]

- 3. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rational approaches towards lead optimization of kinase inhibitors: the issue of specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to Selective Pak4 Inhibition

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific inhibitor designated "Pak4-IN-3" is not available in the public scientific literature. This guide provides a comprehensive overview of p21-activated kinase 4 (Pak4) as a therapeutic target and details on well-characterized selective Pak4 inhibitors.

Introduction: The Role of Pak4 in Disease

P21-activated kinase 4 (PAK4) is a serine/threonine kinase that acts as a critical downstream effector of the Rho family GTPases, particularly Cdc42.[1][2] As a member of the Group II PAK family (PAK4, PAK5, PAK6), it plays a pivotal role in various fundamental cellular processes, including cytoskeletal organization, cell motility, proliferation, and survival.[3][4][5]

Unlike Group I PAKs, which are essential for some normal physiological functions, Pak4 is frequently overexpressed, hyperactivated, or amplified in a wide range of human cancers, including breast, pancreatic, ovarian, and lung cancer.[2][6][7][8] This aberrant activity makes Pak4 a central node in cancer signaling, linking major oncogenic pathways like Wnt/β-catenin, PI3K/AKT, and Ras-ERK.[6][9] Its role in promoting oncogenic transformation, metastasis, and drug resistance has positioned Pak4 as an attractive and promising target for cancer therapy.[3][5][10]

Quantitative Data on Selective Pak4 Inhibitors

Developing highly selective Pak4 inhibitors is challenging due to the highly homologous ATP-binding sites within the PAK family.[2] However, several compounds have been identified that demonstrate selectivity for Pak4 over other kinases.

| Inhibitor | Type | Pak4 IC50 / Ki / Kd | Selectivity Notes | Reference(s) |

| PF-03758309 | ATP-Competitive | Kd: 2.7 nM, Ki: 18.7 nM | Pan-PAK inhibitor, also potent for other PAKs. | [11][12] |

| KPT-9274 (ATG-019) | Allosteric / Non-competitive | - | Dual inhibitor of PAK4 and NAMPT. | [2][10][11] |

| LCH-7749944 | ATP-Competitive | IC50: 14.93 μM | Less potent against PAK1, PAK5, and PAK6. | [2][11] |

| Compound 55 | ATP-Competitive | Ki: 10.2 nmol/L | High potential and specificity towards group II PAKs. | [4] |

| FRAX486 | ATP-Competitive | IC50: 575 nM | More potent against Group I PAKs (PAK1 IC50: 14 nM). | [11] |

| PAK4i | ATP-Competitive | IC50: ~0.45 μM | A tool compound used in research. | [13] |

| PAK4-IN-2 | ATP-Competitive | IC50: 2.7 nM | Potent PAK4 inhibitor. | [12] |

Key Signaling Pathways Involving Pak4

Pak4 is a central hub that integrates signals from various upstream activators to control multiple downstream pathways critical for cancer progression.[6][10]

Caption: Upstream activators of the Pak4 kinase.

Pak4's activation by molecules like Cdc42 and growth factors such as HGF initiates downstream signaling cascades that drive cell proliferation, metastasis, and survival.[3]

Caption: Major downstream signaling pathways regulated by Pak4.

Key downstream pathways include the PAK4/LIMK1/Cofilin axis, which regulates cytoskeletal dynamics for cell migration, and the activation of PI3K/AKT and c-Src/EGFR pathways, which promote cell proliferation and survival.[3][4][9][14]

Experimental Protocols for Inhibitor Characterization

Evaluating the potency and selectivity of a Pak4 inhibitor requires a series of standardized biochemical and cell-based assays.

In Vitro Kinase Assay (Potency and Selectivity)

This assay directly measures the ability of an inhibitor to block Pak4's enzymatic activity.

Principle: A purified, recombinant Pak4 enzyme is incubated with a specific substrate (e.g., a generic substrate like myelin basic protein or a specific peptide) and ATP. The inhibitor is added at varying concentrations. The amount of phosphorylated substrate is then quantified, typically using methods like ADP-Glo™, HTRF, or radioactivity.[4][15]

Detailed Methodology (LanthaScreen™ TR-FRET example): [16]

-

Reagent Preparation:

-

Prepare Kinase Buffer: 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT.[15]

-

Dilute recombinant human Pak4 enzyme to a pre-determined optimal concentration (e.g., EC80 value) in Kinase Buffer.

-

Prepare a 2X Substrate/ATP mix: Dilute a fluorescently labeled peptide substrate and ATP (at its Km concentration) in Kinase Buffer.

-

Prepare a serial dilution of the test inhibitor (e.g., this compound) in 100% DMSO, followed by an intermediate dilution in Kinase Buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 2.5 µL of the diluted inhibitor to the assay wells.

-

Initiate the reaction by adding 2.5 µL of the diluted Pak4 enzyme, followed by 5 µL of the 2X Substrate/ATP mix.

-

Incubate the plate at room temperature for a set time (e.g., 60 minutes).

-

Stop the reaction by adding an EDTA solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

-

Incubate for 30-60 minutes to allow antibody binding.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission ratio.

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

To assess selectivity, this assay is repeated using a panel of other kinases (e.g., PAK1, PAK2, SRC, etc.).[17]

-

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assay

This assay measures the effect of the inhibitor on the growth of cancer cells that are dependent on Pak4 signaling.

Principle: Cancer cell lines with high Pak4 expression (e.g., MDA-MB-231 breast cancer, A549 lung cancer) are treated with the inhibitor.[4][7] Cell viability or proliferation is measured after a period of incubation (typically 48-72 hours).

Detailed Methodology (Wound Healing/Migration Assay): [7]

-

Cell Culture:

-

Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS) until they reach confluence in a multi-well plate.

-

-

Assay Procedure:

-

Create a uniform "scratch" or wound in the cell monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh media containing various concentrations of the Pak4 inhibitor or a vehicle control (DMSO).

-

Place the plate in a live-cell imaging system or a standard incubator.

-

-

Data Acquisition and Analysis:

-

Capture images of the wound area at time 0 and at subsequent time points (e.g., 24, 48 hours).

-

Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure for each condition. A significant reduction in closure for inhibitor-treated cells compared to the control indicates anti-migratory activity.

-

Western Blot Analysis for Target Engagement

This technique confirms that the inhibitor affects the Pak4 signaling pathway within the cell.

Principle: Cells are treated with the inhibitor, and cell lysates are analyzed to measure the phosphorylation status of known Pak4 downstream substrates, such as LIMK1 or β-catenin. A reduction in the phosphorylation of these substrates indicates successful target engagement.[10][18]

Detailed Methodology:

-

Cell Treatment and Lysis:

-

Treat cancer cells with the Pak4 inhibitor at various concentrations for a specified time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for a phosphorylated Pak4 substrate (e.g., anti-phospho-LIMK1) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-LIMK1) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

-

Quantify band intensities to determine the ratio of phosphorylated protein to total protein.

-

Conclusion

Pak4 is a validated and compelling target for oncology drug development due to its central role in driving cancer cell proliferation, motility, and survival. While information on a specific molecule named "this compound" is not available, a growing number of potent and selective Pak4 inhibitors are being developed and characterized. The methodologies outlined in this guide provide a robust framework for evaluating these novel agents. Continued research into selective Pak4 inhibition holds significant promise for developing new therapeutic strategies to combat a wide range of cancers.

References

- 1. PAK4 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]

- 7. Activated-PAK4 predicts worse prognosis in breast cancer and promotes tumorigenesis through activation of PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. PAK4 kinase activity and somatic mutation promote carcinoma cell motility and influence inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. promega.com [promega.com]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Remodeling of the Tumor Microenvironment Through PAK4 Inhibition Sensitizes Tumors to Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]

Pak4-IN-3: A Technical Guide to its Role in the Inhibition of Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

p21-activated kinase 4 (PAK4) is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, playing a critical role in promoting cell proliferation, survival, and metastasis.[1] Its position as a key node in major oncogenic signaling pathways makes it an attractive target for therapeutic intervention.[1] This technical guide provides an in-depth overview of Pak4-IN-3 (also identified as compound 27e), a potent and selective inhibitor of PAK4. We will detail its inhibitory activity, its effects on cancer cell proliferation, and the underlying mechanisms of action, including the induction of apoptosis and cell cycle arrest. This document also provides standardized protocols for key experimental assays and visualizes the critical signaling pathways and workflows to facilitate further research and drug development efforts targeting PAK4.

Introduction to this compound (Compound 27e)

This compound is a novel small molecule inhibitor belonging to the 4-(3-1H-indazolyl)amino quinazoline series of derivatives. It was developed through a scaffold hopping strategy to target the ATP-binding site of PAK4 with high potency. As a selective inhibitor, this compound serves as a valuable chemical probe for elucidating the cellular functions of PAK4 and as a potential candidate for the development of novel anticancer therapeutics.

Quantitative Data Summary

This compound demonstrates potent enzymatic inhibition of PAK4 and significant anti-proliferative effects against cancer cell lines. The key quantitative metrics are summarized in the table below.

| Compound ID | Target | Assay Type | IC₅₀ (nM) | Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| This compound (27e) | PAK4 | Biochemical | 10 | A549 (Lung) | Antiproliferation | 0.61 | [1] |

| 27g | PAK4 | Biochemical | 13 | N/A | N/A | N/A | |

| 27i | PAK4 | Biochemical | 11 | N/A | N/A | N/A | |

| 27j | PAK4 | Biochemical | 9 | N/A | N/A | N/A |

Mechanism of Action: Inhibition of Cell Proliferation

This compound exerts its antiproliferative effects on cancer cells through two primary, interconnected mechanisms: the induction of apoptosis and the arrest of the cell cycle at the G0/G1 phase.[2]

Induction of Apoptosis

PAK4 promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad, and by activating pro-survival pathways like PI3K/Akt and MEK/ERK.[3][4] By inhibiting PAK4, this compound is believed to disrupt these survival signals. This leads to the activation of the intrinsic apoptosis cascade, ultimately resulting in programmed cell death. Mechanistic studies on A549 lung cancer cells confirmed that this compound significantly induces apoptosis in a concentration-dependent manner.

G0/G1 Cell Cycle Arrest

PAK4 plays a crucial role in cell cycle progression, particularly through the G1/S transition.[1] It promotes this transition by phosphorylating and modulating the activity of key cell cycle regulators. For instance, PAK4 can lead to the degradation of cyclin-dependent kinase (CDK) inhibitors like p21, thereby activating CDK4/6 and promoting entry into the S phase.[1][4] Treatment of A549 cells with this compound leads to a blockage of the cell cycle in the G0/G1 phase, preventing cells from replicating their DNA and dividing.

Signaling Pathways and Logical Flow

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and the logical flow of its antiproliferative mechanism.

Caption: PAK4 signaling and the inhibitory effect of this compound.

Caption: Logical relationship of this compound's mechanism.

Experimental Protocols

The following are representative, standardized protocols for the key assays used to characterize the activity of PAK4 inhibitors like this compound. The specific parameters for this compound are based on its primary publication, but the detailed procedures are generalized from standard laboratory methods.

In Vitro PAK4 Kinase Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for measuring kinase activity in a high-throughput format.

Caption: A typical workflow for an HTRF-based kinase assay.

Methodology:

-

Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT). Dilute recombinant human PAK4 enzyme, biotinylated peptide substrate, and ATP to desired concentrations in Kinase Buffer.

-

Compound Plating: Serially dilute this compound in DMSO and dispense into a low-volume 384-well assay plate. Include DMSO-only wells as a negative control (100% activity).

-

Enzyme/Substrate Addition: Add a mixture of PAK4 enzyme and substrate to each well.

-

Reaction Initiation: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Kₘ for the enzyme.

-

Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Detection: Stop the reaction by adding a detection buffer containing EDTA, a europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody (donor), and streptavidin-XL665 (acceptor), which binds the biotinylated peptide.

-

Signal Development: Incubate for 60 minutes at room temperature to allow for the binding of detection reagents.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor). The HTRF ratio (665/620) is proportional to the amount of phosphorylated substrate.

-

Analysis: Plot the HTRF ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[5][6]

Cell Proliferation Assay (MTT)

This protocol measures cell metabolic activity as an indicator of cell viability and proliferation.[7]

Methodology:

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) or DMSO vehicle control. Incubate for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the DMSO-treated control cells (100% viability) and plot against the logarithm of inhibitor concentration to calculate the IC₅₀ value.[7]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[8]

Methodology:

-

Cell Treatment: Seed A549 cells in a 6-well plate and treat with varying concentrations of this compound (e.g., 0, 0.5, 1.0, 2.0 µM) for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS, detach with trypsin, and combine with the corresponding supernatant. Centrifuge to pellet the cells.

-

Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately on a flow cytometer.

-

Analysis: Quantify the cell populations:

-

Annexin V-negative / PI-negative: Live cells.

-

Annexin V-positive / PI-negative: Early apoptotic cells.

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.[8]

-

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.[9][10]

Methodology:

-

Cell Treatment: Seed A549 cells and treat with this compound as described for the apoptosis assay.

-

Cell Harvesting: Collect and pellet the cells by centrifugation.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[9][10]

Conclusion

This compound is a potent inhibitor of PAK4 kinase that effectively suppresses the proliferation of cancer cells. Its mechanism of action involves the induction of apoptosis and a robust arrest of the cell cycle at the G0/G1 checkpoint. The data and protocols presented in this guide establish this compound as a critical tool for cancer research and underscore the therapeutic potential of targeting the PAK4 signaling axis. Further investigation into its effects on a broader range of cancer models and its in vivo efficacy is warranted.

References

- 1. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. wp.uthscsa.edu [wp.uthscsa.edu]

The Impact of Pak4 Inhibition on Cytoskeletal Dynamics: A Technical Guide

Introduction

P21-activated kinase 4 (Pak4), a member of the group II p21-activated kinases, is a critical regulator of cytoskeletal organization, cell motility, and oncogenic transformation.[1][2] Its role as a downstream effector of the Rho GTPase Cdc42 positions it as a key signaling node in the control of actin polymerization, filopodia formation, and cell migration.[1][3] Dysregulation of Pak4 activity is implicated in various cancers, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the effects of Pak4 inhibition on cytoskeletal dynamics, with a focus on the mechanism of action, quantitative effects of representative inhibitors, and detailed experimental protocols for researchers, scientists, and drug development professionals.

While this guide aims to be comprehensive, specific information regarding a compound designated as "Pak4-IN-3" was not available in publicly accessible scientific literature at the time of writing. Therefore, this document will focus on the effects of other well-characterized Pak4 inhibitors to provide a thorough understanding of the consequences of pharmacological Pak4 inhibition on the cytoskeleton.

Core Concepts: Pak4 and the Cytoskeleton

Pak4 exerts its influence on the cytoskeleton primarily through the regulation of the actin network. Upon activation by Cdc42, Pak4 translocates to the Golgi apparatus, where it initiates localized actin polymerization, leading to the formation of filopodia, which are slender, finger-like cellular protrusions involved in cell motility and sensing the extracellular environment.[3][4] The kinase activity of Pak4 is essential for these effects on the actin cytoskeleton.[3]

Key downstream effectors of Pak4 in the context of cytoskeletal regulation include:

-

LIM kinase 1 (LIMK1): Pak4 phosphorylates and activates LIMK1, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments and promotes cell migration.[4][5]

-

N-WASP (Neural Wiskott-Aldrich syndrome protein): Pak4 can phosphorylate N-WASP, a key activator of the Arp2/3 complex, which is crucial for the nucleation of new actin filaments.[6] This interaction promotes Arp2/3-dependent actin polymerization.[6]

-

GEF-H1, Paxillin, and Integrin β5: Pak4 has been shown to interact with and phosphorylate these proteins, which are all involved in the regulation of cell adhesion and migration.[6]

Quantitative Data on Pak4 Inhibitors

The development of small molecule inhibitors targeting Pak4 has provided valuable tools to probe its function and assess its therapeutic potential. The following tables summarize key quantitative data for some of the well-studied Pak4 inhibitors.

| Inhibitor | Target(s) | IC50 / Ki (nM) | Assay Type | Reference |

| PF-3758309 | Pan-PAK inhibitor | Pak4 Ki = 18.7 | Biochemical | [5] |

| Pak1 Ki = 13.7 | Biochemical | [5] | ||

| KPT-9274 | Pak4 (allosteric) | - | - | [5][7] |

| NAMPT | - | - | [5] | |

| Compound 7 | Pak4 | IC50 = 27 | Biochemical | [5] |

| IC50 = 830 (A549 cell proliferation) | Cellular | [5] | ||

| Compound 17 | Pak4 | IC50 = 2.7 | Biochemical | [5] |

| IC50 = 7.8 (MV4-11 cell proliferation) | Cellular | [5] | ||

| SPA7012 | Pak4 | IC50 = 770 | Biochemical | [8] |

Note: The availability of specific IC50 values can vary depending on the assay conditions.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to study the effects of Pak4 inhibitors on cytoskeletal dynamics.

In Vitro Pak4 Kinase Assay

This protocol is a generalized procedure for determining the in vitro potency of a Pak4 inhibitor.

Materials:

-

Recombinant human Pak4 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate)

-

ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based kits)

-

Pak4 inhibitor (dissolved in DMSO)

-

96-well plates

-

Incubator

-

Detection system (e.g., phosphorimager for radioactivity or luminometer for luminescence-based assays)

Procedure:

-

Prepare serial dilutions of the Pak4 inhibitor in DMSO.

-

In a 96-well plate, add the kinase buffer, recombinant Pak4 enzyme, and the diluted inhibitor.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction (e.g., by adding SDS-PAGE loading buffer or a specific stop reagent from a kit).

-

Detect the phosphorylation of the substrate. For radioactive assays, this involves separating the reaction products by SDS-PAGE and exposing a phosphor screen. For luminescence-based assays, follow the kit manufacturer's instructions for adding detection reagents and measuring the signal.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using appropriate software.

Immunofluorescence Staining for F-actin

This protocol allows for the visualization of changes in the actin cytoskeleton in cells treated with a Pak4 inhibitor.

Materials:

-

Cells cultured on glass coverslips

-

Pak4 inhibitor

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Blocking solution (e.g., 1% BSA in PBS)

-

Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with the Pak4 inhibitor at the desired concentration and for the appropriate duration. Include a vehicle control (e.g., DMSO).

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific binding by incubating the cells with blocking solution for 30-60 minutes.

-

Incubate the cells with a working solution of fluorescently-labeled phalloidin (diluted in blocking solution) for 30-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei by incubating with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Image the cells using a fluorescence microscope, capturing images of the actin cytoskeleton and nuclei.

-

Analyze the images for changes in cell morphology, stress fiber formation, and filopodia.

Transwell Cell Migration Assay

This assay quantifies the effect of a Pak4 inhibitor on cell migration.

Materials:

-

Transwell inserts (typically with an 8 µm pore size)

-

24-well plates

-

Cell culture medium with and without serum (or a specific chemoattractant)

-

Pak4 inhibitor

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet or DAPI)

-

Microscope

Procedure:

-

Pre-treat cells with the Pak4 inhibitor or vehicle control for a specified time.

-

Harvest the cells and resuspend them in serum-free medium containing the inhibitor or vehicle.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Seed the pre-treated cells into the upper chamber of the inserts.

-

Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).

-

After incubation, remove the inserts from the wells.

-

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the insert membrane.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the fixed cells with a 0.5% crystal violet solution for 20 minutes or with DAPI.

-

Wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of migrated cells in several random fields of view under a microscope.

-

Quantify the results and compare the migration of inhibitor-treated cells to the control.

Conclusion

Inhibition of Pak4 presents a compelling strategy for modulating cytoskeletal dynamics, with significant implications for cancer therapy and other diseases characterized by aberrant cell motility. The data and protocols presented in this technical guide offer a framework for researchers to investigate the effects of Pak4 inhibitors on the actin cytoskeleton and related cellular processes. A thorough understanding of the molecular mechanisms and the application of robust experimental methodologies will be crucial for the continued development of Pak4-targeted therapeutics.

References

- 1. PAK4 - Wikipedia [en.wikipedia.org]

- 2. Structure, Biochemistry, and Biology of PAK Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of the PAK4 interactome reveals PAK4 phosphorylation of N-WASP and promotion of Arp2/3-dependent actin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]

- 8. Targeting p21-activated kinase 4 (PAK4) with pyrazolo[3,4-d]pyrimidine derivative SPA7012 attenuates hepatic ischaemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Pak4-IN-3 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the experimental use of Pak4-IN-3, a potent inhibitor of p21-activated kinase 4 (PAK4), in a cell culture setting. The protocols outlined below are foundational and can be adapted to specific cell lines and experimental questions.

Introduction to this compound

This compound (also known as compound 27e) is a novel, potent inhibitor of PAK4, a serine/threonine kinase that is a key regulator of various cellular processes, including cytoskeletal dynamics, cell proliferation, and survival.[1] Overexpression and hyperactivity of PAK4 have been implicated in the progression of numerous cancers, making it an attractive target for therapeutic intervention. This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cell lines, indicating its potential as a valuable tool for cancer research and drug development.[1]

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound.

| Parameter | Value | Cell Line | Reference |

| PAK4 IC50 | 10 nM | - | [1] |

| A549 Cell Proliferation IC50 | 0.61 µM | A549 (Human Lung Carcinoma) | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical PAK4 signaling pathway and a general experimental workflow for evaluating the effects of this compound in cell culture.

Caption: Simplified PAK4 signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for characterizing the effects of this compound.

Experimental Protocols

Note: These protocols are generalized and should be optimized for your specific cell line and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound on cell proliferation.

Materials:

-

Target cancer cell line (e.g., A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Plate reader (570 nm wavelength)

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (no-cell control) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

-

Western Blot Analysis

This protocol is for assessing the effect of this compound on the expression and phosphorylation of PAK4 and its downstream targets.

Materials:

-

Target cancer cell line

-

6-well cell culture plates

-

This compound (stock solution in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PAK4, anti-phospho-PAK4, anti-LIMK1, anti-phospho-LIMK1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Add ECL substrate to the membrane and incubate for the recommended time.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

-

Cell Cycle Analysis

This protocol is for determining the effect of this compound on cell cycle distribution.[1]

Materials:

-

Target cancer cell line

-

6-well cell culture plates

-

This compound (stock solution in DMSO)

-

PBS

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with different concentrations of this compound or vehicle control for 24-48 hours.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

-

Fixation:

-

Wash the cell pellet with PBS.

-

Resuspend the cells in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

-

In Vitro Kinase Assay

This protocol is for directly measuring the inhibitory effect of this compound on PAK4 kinase activity.

Materials:

-

Recombinant active PAK4 enzyme

-

PAK4 substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)

-

This compound

-

Kinase assay buffer

-

ATP (including [γ-32P]ATP for radioactive assays or unlabeled ATP for luminescence-based assays)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

96-well assay plates

-

Luminometer (for non-radioactive assays) or scintillation counter (for radioactive assays)

Procedure (using a luminescence-based assay like ADP-Glo™):

-

Assay Setup:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the recombinant PAK4 enzyme, the specific substrate, and the this compound dilutions or vehicle control.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and measure the amount of ADP produced according to the ADP-Glo™ kit manufacturer's protocol. This typically involves adding a reagent to deplete the remaining ATP, followed by another reagent to convert ADP to ATP, which is then detected via a luciferase-luciferin reaction.

-

-

Data Analysis:

-

Measure the luminescence signal, which is proportional to the amount of ADP generated and thus the kinase activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

References

- 1. Design, synthesis and anticancer activity evaluation of 4-(3-1H-indazolyl)amino quinazoline derivatives as PAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PAK4-relevant proliferation reduced by cell autophagy via p53/mTOR/p-AKT signaling - Li - Translational Cancer Research [tcr.amegroups.org]

Pak4-IN-3 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation, and experimental use of Pak4-IN-3, a potent inhibitor of p21-activated kinase 4 (PAK4). The provided protocols and data will guide researchers in utilizing this compound for in vitro and cell-based assays.

Introduction to this compound

This compound is a selective inhibitor of PAK4, a serine/threonine kinase that is a key regulator of various cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration.[1][2] Dysregulation of PAK4 signaling is implicated in the progression of several cancers, making it an attractive target for therapeutic intervention. This compound has demonstrated potent and specific inhibition of PAK4, leading to anti-proliferative effects and induction of apoptosis in cancer cell lines.[1][2]

Physicochemical Properties and Solubility

Table 1: Physicochemical and Potency Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₂ClN₇O | [3] |

| Molecular Weight | 423.9 g/mol | [3] |

| PAK4 IC₅₀ | 10 nM | [3] |

| A549 Cell Proliferation IC₅₀ | 0.61 µM | [3] |

Preparation of Stock and Working Solutions

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Sterile phosphate-buffered saline (PBS) or cell culture medium

Protocol for Preparing a 10 mM Stock Solution in DMSO

-

Weighing: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.24 mg of this compound.

-

Dissolving: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution from 4.24 mg, add 1 mL of DMSO.

-

Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.[4]

-

Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[5]

Preparation of Working Solutions

For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium to the desired final concentration. To avoid precipitation, it is recommended to perform serial dilutions.[5] The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to minimize solvent-induced toxicity.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Experimental Protocols

In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against recombinant PAK4 enzyme. Specific components and concentrations may vary depending on the assay format (e.g., radiometric, luminescence-based).

Table 2: Typical Components for an In Vitro PAK4 Kinase Assay

| Component | Example Concentration |

| Kinase Buffer | 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO[6] |

| Recombinant PAK4 | 10 ng per reaction[7] |

| Substrate | e.g., Myelin Basic Protein (MBP) or a specific peptide substrate |

| ATP | 10 µM[6] |

| This compound | Titration from nM to µM range |

Protocol:

-

Prepare a reaction mixture containing the kinase buffer, recombinant PAK4, and the chosen substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a short period (e.g., 20 minutes at room temperature) to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and detect the phosphorylation of the substrate using an appropriate method (e.g., phosphor imaging for ³²P-ATP, luminescence for ADP-Glo assays, or an antibody-based detection method).

-

Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays with A549 Lung Carcinoma Cells

This compound has been shown to inhibit the proliferation of A549 cells with an IC₅₀ of 0.61 µM and to induce G0/G1 cell cycle arrest and apoptosis.[3]

Protocol:

-

Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM) or vehicle control (DMSO).

-

Incubate the cells for 48-72 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Protocol:

-

Seed A549 cells in 6-well plates and allow them to adhere.

-

Treat the cells with this compound at concentrations around the IC₅₀ (e.g., 0.5 µM, 1 µM, 2 µM) or vehicle control for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content of the cells by flow cytometry.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

-

Seed A549 cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

-

Harvest both the adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate for 15 minutes in the dark at room temperature.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PAK4 signaling pathway and a typical experimental workflow for evaluating this compound.

Caption: Simplified PAK4 signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for the characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Targeting PAK4 inhibits Ras-mediated signaling and multiple oncogenic pathways in high-risk Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Targeting p21-activated kinase 4 (PAK4) with pyrazolo[3,4-d]pyrimidine derivative SPA7012 attenuates hepatic ischaemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

Application Notes and Protocols for Pak4-IN-3 Cell-Based Assays